molecular formula C10H11BrCl2S B8783251 Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- CAS No. 77248-74-9

Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro-

Cat. No.: B8783251
CAS No.: 77248-74-9
M. Wt: 314.1 g/mol
InChI Key: SRGYBRHWRBDUJM-UHFFFAOYSA-N
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Description

Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro-: is an organic compound with the molecular formula C10H11BrCl2S It is characterized by the presence of a bromobutyl group attached to a sulfanyl group, which is further connected to a dichlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- typically involves the reaction of 1,2-dichlorobenzene with 4-bromobutyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups present.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, typically in an organic solvent such as dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the original compound with modified functional groups.

Scientific Research Applications

Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- involves its interaction with various molecular targets. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially affecting their function. The dichlorobenzene ring may also interact with aromatic binding sites in biological molecules, influencing their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

    4-[(4-Bromobutyl)sulfanyl]benzene: Lacks the dichloro substitution on the benzene ring.

    4-[(4-Chlorobutyl)sulfanyl]-1,2-dichlorobenzene: Similar structure but with a chlorobutyl group instead of a bromobutyl group.

    4-[(4-Bromobutyl)sulfanyl]-1,3-dichlorobenzene: Similar structure but with the dichloro substitution at different positions on the benzene ring.

Uniqueness: Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- is unique due to the specific positioning of the bromobutyl and dichloro groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications.

Properties

CAS No.

77248-74-9

Molecular Formula

C10H11BrCl2S

Molecular Weight

314.1 g/mol

IUPAC Name

4-(4-bromobutylsulfanyl)-1,2-dichlorobenzene

InChI

InChI=1S/C10H11BrCl2S/c11-5-1-2-6-14-8-3-4-9(12)10(13)7-8/h3-4,7H,1-2,5-6H2

InChI Key

SRGYBRHWRBDUJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCCCCBr)Cl)Cl

Origin of Product

United States

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